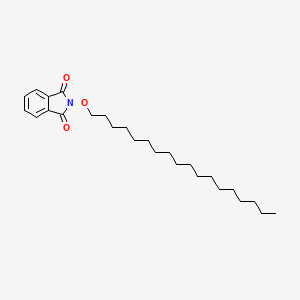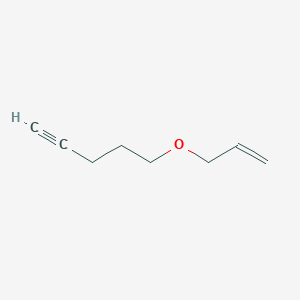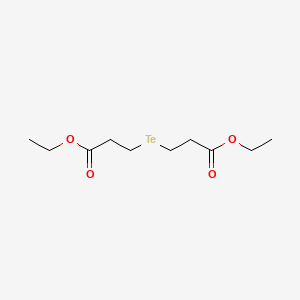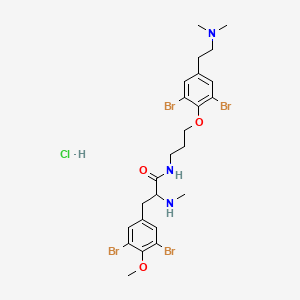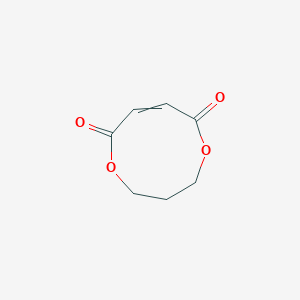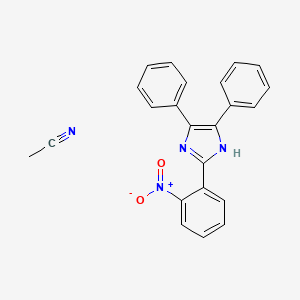
acetonitrile;2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetonitrile;2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole is a complex organic compound that features a combination of acetonitrile and a substituted imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole typically involves a multi-step process. One common method starts with the reaction of 2-nitrophenylacetonitrile with benzaldehyde derivatives under basic conditions to form the imidazole ring. The reaction conditions often include the use of solvents like toluene and catalysts such as tetrabutylammonium iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetonitrile;2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the nitro group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-substituted imidazole derivatives, while reduction can produce amino-substituted imidazole derivatives.
Applications De Recherche Scientifique
Acetonitrile;2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of acetonitrile;2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The imidazole ring can bind to metal ions and enzymes, affecting their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrophenylacetonitrile: A precursor in the synthesis of the target compound.
4,5-Diphenyl-1H-imidazole: A structurally similar imidazole derivative.
Uniqueness
Acetonitrile;2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole is unique due to the presence of both acetonitrile and a substituted imidazole ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
138783-06-9 |
|---|---|
Formule moléculaire |
C23H18N4O2 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
acetonitrile;2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C21H15N3O2.C2H3N/c25-24(26)18-14-8-7-13-17(18)21-22-19(15-9-3-1-4-10-15)20(23-21)16-11-5-2-6-12-16;1-2-3/h1-14H,(H,22,23);1H3 |
Clé InChI |
UFGOVJQTHBLVLN-UHFFFAOYSA-N |
SMILES canonique |
CC#N.C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{[3-(Benzenesulfonyl)-2-methoxyprop-1-en-1-yl]sulfanyl}benzene](/img/structure/B14286721.png)
